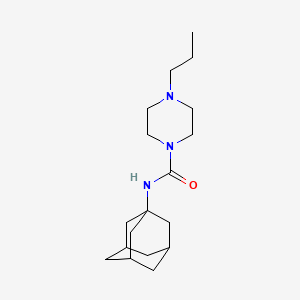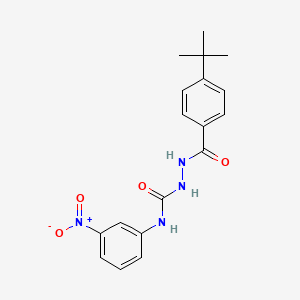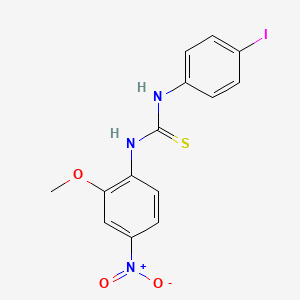
N-1-adamantyl-4-propyl-1-piperazinecarboxamide
Vue d'ensemble
Description
N-1-adamantyl-4-propyl-1-piperazinecarboxamide, also known as A-366, is a synthetic compound that has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In neuroscience, N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In pharmacology, N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been investigated for its potential effects on various physiological processes, such as ion channel activity and neurotransmitter release.
Mécanisme D'action
The exact mechanism of action of N-1-adamantyl-4-propyl-1-piperazinecarboxamide is not fully understood, but it is believed to act on various molecular targets, including ion channels and enzymes. N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation. N-1-adamantyl-4-propyl-1-piperazinecarboxamide has also been shown to inhibit the activity of the enzyme FAAH, which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been shown to reduce inflammation in animal models of arthritis and colitis. N-1-adamantyl-4-propyl-1-piperazinecarboxamide has also been shown to reduce pain perception in animal models of neuropathic pain. In addition, N-1-adamantyl-4-propyl-1-piperazinecarboxamide has been shown to protect neurons from oxidative stress and neurotoxicity in cell culture and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-1-adamantyl-4-propyl-1-piperazinecarboxamide is its selectivity for specific molecular targets, such as the TRPV1 ion channel and FAAH enzyme. This allows researchers to investigate the specific effects of N-1-adamantyl-4-propyl-1-piperazinecarboxamide on these targets, without affecting other physiological processes. However, one limitation of N-1-adamantyl-4-propyl-1-piperazinecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of N-1-adamantyl-4-propyl-1-piperazinecarboxamide. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is the investigation of its potential effects on other molecular targets, such as ion channels and enzymes. Additionally, the development of more efficient synthesis methods and purification techniques for N-1-adamantyl-4-propyl-1-piperazinecarboxamide could improve its utility in lab experiments and drug development.
Propriétés
IUPAC Name |
N-(1-adamantyl)-4-propylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O/c1-2-3-20-4-6-21(7-5-20)17(22)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,2-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZHXCUECIFWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-4-propylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4115631.png)

![3-(4-methoxyphenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4115649.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[phenyl(phenylthio)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115664.png)
![1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)prolinamide](/img/structure/B4115672.png)

![methyl 2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115677.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4115683.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4115685.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4115694.png)

![4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine](/img/structure/B4115701.png)
![2-[(2-methyl-4-quinolinyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115715.png)